molecular formula C10H12ClNO B15260545 2-(Azetidin-3-yl)-5-chloro-4-methylphenol

2-(Azetidin-3-yl)-5-chloro-4-methylphenol

Cat. No.: B15260545
M. Wt: 197.66 g/mol
InChI Key: BWGBHBRXKASKNO-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-chloro-4-methylphenol is a chemical compound that features a unique structure combining an azetidine ring with a chlorinated phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-chloro-4-methylphenol typically involves the formation of the azetidine ring followed by its attachment to the chlorinated phenol moiety. One common method involves the aza Paternò–Büchi reaction which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines.

Industrial Production Methods

Industrial production of this compound may involve multi-step sequences starting from readily available precursors. The process often includes nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-chloro-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

2-(Azetidin-3-yl)-5-chloro-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Azetidin-3-yl)-5-chloro-4-methylphenol exerts its effects involves interactions with molecular targets and pathways. The azetidine ring and chlorinated phenol group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring.

    Pyrrolidine: A five-membered nitrogen-containing ring.

    Piperidine: A six-membered nitrogen-containing ring.

    Morpholine: A six-membered ring containing both nitrogen and oxygen.

Uniqueness

What sets 2-(Azetidin-3-yl)-5-chloro-4-methylphenol apart is the combination of the azetidine ring with a chlorinated phenol group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-chloro-4-methylphenol

InChI

InChI=1S/C10H12ClNO/c1-6-2-8(7-4-12-5-7)10(13)3-9(6)11/h2-3,7,12-13H,4-5H2,1H3

InChI Key

BWGBHBRXKASKNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)C2CNC2

Origin of Product

United States

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